N-(2,2-Diphenylethyl)benzamide
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Overview
Description
N-(2,2-Diphenylethyl)benzamide is an organic compound with the molecular formula C21H19NO. It is a benzamide derivative where the amide nitrogen is substituted with a 2,2-diphenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2-Diphenylethyl)benzamide can be synthesized through the reaction of 2,2-diphenylethan-1-amine with benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5COCl+C6H5CH2CH2NH2→C6H5CONHCH2CH2C6H5+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using aqueous solutions to avoid the use of organic solvents, which simplifies the post-treatment process and reduces environmental pollution .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diphenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,2-Diphenylethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Diphenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. This inhibition can lead to various biological effects, including apoptosis or modulation of signaling pathways .
Comparison with Similar Compounds
N-(2,2-Diphenylethyl)benzamide can be compared with other benzamide derivatives, such as:
- N-Phenylbenzamide
- N-(2,5-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- N-Cyclohexyl-2-(2-phenylethyl)benzamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its 2,2-diphenylethyl group, which provides distinct steric and electronic properties .
Properties
CAS No. |
77198-90-4 |
---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)benzamide |
InChI |
InChI=1S/C21H19NO/c23-21(19-14-8-3-9-15-19)22-16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,22,23) |
InChI Key |
WAXQWMPXAGQXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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